2-(3-Methoxyoxetan-3-yl)ethan-1-ol CAS number 1609489-94-2
2-(3-Methoxyoxetan-3-yl)ethan-1-ol CAS number 1609489-94-2
An In-depth Technical Guide to 2-(3-Methoxyoxetan-3-yl)ethan-1-ol (CAS 1609489-94-2): Synthesis, Characterization, and Application Potential
Executive Summary
This technical guide provides a comprehensive overview of the novel chemical entity 2-(3-methoxyoxetan-3-yl)ethan-1-ol. While specific literature on this exact molecule is not publicly available, this document, written from the perspective of a senior application scientist, extrapolates from established principles of organic and medicinal chemistry to propose a robust synthetic route, purification protocol, and detailed analytical characterization strategy. The guide is intended for researchers, chemists, and drug development professionals interested in leveraging unique, sp³-rich building blocks. The core of this document focuses on the strategic importance of the 3,3-disubstituted oxetane motif, a structural element increasingly valued for its ability to confer desirable physicochemical properties in drug discovery programs.[1][2][3]
The Strategic Value of the Oxetane Motif
The four-membered oxetane ring has emerged from relative obscurity to become a highly sought-after motif in modern medicinal chemistry.[4] Its value lies in its unique combination of properties: it is small, polar, metabolically stable, and three-dimensional.[4][5] In drug design, oxetanes are frequently employed as "bioisosteres" or superior replacements for less favorable functional groups.
Key advantages of incorporating an oxetane ring include:
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Improved Solubility: The inherent polarity of the ether oxygen in a strained ring can significantly enhance the aqueous solubility of a parent molecule, a critical parameter for bioavailability.[1][3]
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Metabolic Stability: Oxetanes can serve as metabolically robust replacements for gem-dimethyl groups, which are often sites of oxidative metabolism. The 3,3-disubstituted pattern is particularly stable due to steric hindrance protecting the ether oxygen.[4][5]
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Reduced Lipophilicity: Replacing a lipophilic group like a tert-butyl with an oxetane can reduce a compound's overall lipophilicity (LogP), which can improve its pharmacokinetic profile.[3][5]
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Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring introduces sp³-rich character, moving away from the flat, aromatic structures that have historically dominated drug discovery and providing new intellectual property opportunities.[1]
The target molecule, 2-(3-methoxyoxetan-3-yl)ethan-1-ol, combines this valuable oxetane core with two orthogonal functional handles—a methoxy group and a primary alcohol—making it a versatile building block for further chemical elaboration.
Chemical Identity and Physicochemical Profile
A summary of the key identifiers and predicted physicochemical properties for 2-(3-Methoxyoxetan-3-yl)ethan-1-ol is presented below. These values are computationally predicted and serve as a baseline for experimental determination.
Diagram: Chemical Structure of the Target Compound
Caption: 2D Structure of 2-(3-Methoxyoxetan-3-yl)ethan-1-ol.
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1609489-94-2 | - |
| Molecular Formula | C₇H₁₄O₃ | Calculated |
| Molecular Weight | 146.18 g/mol | Calculated |
| IUPAC Name | 2-(3-Methoxyoxetan-3-yl)ethan-1-ol | - |
| SMILES | COC1(CCO1)CCO | - |
| Predicted LogP | -0.5 to 0.2 | Estimation |
| Predicted Boiling Point | ~220-240 °C at 760 mmHg | Estimation |
| Predicted H-Bond Donors | 1 | Calculated |
| Predicted H-Bond Acceptors | 3 | Calculated |
Proposed Synthesis and Purification
As no direct synthesis for this molecule is published, a robust and logical synthetic route is proposed based on well-established transformations. The strategy relies on the reduction of a readily accessible ester precursor.
Retrosynthetic Analysis
The primary alcohol in the target molecule can be logically disconnected to reveal a carboxylic acid ester or a related functional group. This leads to a key intermediate, an ester of (3-methoxyoxetan-3-yl)acetic acid. This intermediate can, in turn, be derived from a simpler oxetane starting material.
Diagram: Retrosynthetic Pathway
Caption: Retrosynthesis of the target compound.
Proposed Forward Synthesis Protocol
This protocol details the reduction of a hypothetical precursor, ethyl (3-methoxyoxetan-3-yl)acetate, to the target alcohol.
Rationale for Reagent Selection:
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Reducing Agent: Lithium borohydride (LiBH₄) is chosen as the reducing agent. It is milder than lithium aluminum hydride (LAH) and effectively reduces esters to alcohols. Its milder nature is preferable to minimize the risk of a nucleophilic attack on the potentially labile oxetane ring, a known side reaction with harsher hydrides, especially under elevated temperatures.
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Solvent: Tetrahydrofuran (THF) is an excellent aprotic solvent for hydride reductions, effectively solvating the lithium cation and remaining inert under the reaction conditions.
Step-by-Step Protocol:
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Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl (3-methoxyoxetan-3-yl)acetate (1.0 eq, e.g., 5.0 g).
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Dissolution: Dissolve the starting material in anhydrous THF (80-100 mL). Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Slowly add a solution of Lithium Borohydride (2.0 M in THF, 1.5 eq) dropwise to the stirred solution over 30 minutes. Caution: Hydrogen gas evolution may occur.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes until the starting ester spot has been completely consumed.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
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Workup: Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification Protocol
The crude product should be purified by flash column chromatography to remove any unreacted starting material and inorganic byproducts.
Methodology:
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient elution is recommended, starting with 30% Ethyl Acetate in Hexanes and gradually increasing to 70% Ethyl Acetate in Hexanes.
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Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions (identified by a single spot corresponding to the product) and concentrate under reduced pressure to afford the final product, 2-(3-methoxyoxetan-3-yl)ethan-1-ol, as a pure, likely colorless oil.
Proposed Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The following are the expected spectral data.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.6-4.4 (m, 4H, -O-CH₂ -C-CH₂ -O-), 3.80 (t, 2H, -CH₂ -OH), 3.35 (s, 3H, -OCH₃ ), 2.5-2.0 (br s, 1H, -OH ), 1.95 (t, 2H, -C-CH₂ -CH₂OH). Chemical shifts (δ) are in ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~80 (Oxetane quaternary C), ~78 (Oxetane CH₂), ~60 (-CH₂OH), ~50 (-OCH₃), ~40 (-CH₂-CH₂OH). Chemical shifts are approximate. |
| Mass Spec (ESI+) | Expected m/z: 147.09 [M+H]⁺, 169.07 [M+Na]⁺. |
| FT-IR (neat) | Broad peak at ~3350 cm⁻¹ (O-H stretch), sharp peaks at ~2950-2850 cm⁻¹ (C-H stretch), strong peak at ~1100 cm⁻¹ (C-O stretch), peak at ~980 cm⁻¹ (oxetane ring). |
Workflow and Potential Applications
The successful synthesis of this molecule provides a valuable building block for further chemical exploration.
Diagram: Experimental Workflow
Caption: Overall workflow from synthesis to final product analysis.
Potential Applications: The primary alcohol of 2-(3-methoxyoxetan-3-yl)ethan-1-ol can be readily functionalized, making it an ideal scaffold for:
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Esterification or Etherification: Coupling with carboxylic acids or alkyl halides to introduce the oxetane motif into larger, more complex molecules.
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Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid would provide alternative functional handles for peptide couplings or reductive aminations.
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Conversion to Halides/Sulfonates: Activation of the alcohol (e.g., as a tosylate or mesylate) would transform it into a good leaving group, enabling nucleophilic substitution reactions to build out carbon or heteroatom chains.
These transformations allow for the strategic incorporation of the 3-methoxyoxetane group into lead compounds during drug optimization campaigns, with the goal of improving solubility, metabolic stability, and overall druglike properties.[2][5]
Safety and Handling
As a novel chemical entity, 2-(3-methoxyoxetan-3-yl)ethan-1-ol should be handled with care, assuming it is potentially hazardous.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
A full risk assessment should be conducted before commencing any experimental work.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Li, Y., Su, H., & Geng, Y. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Show, R., & Scott, J. S. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Štefane, B. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
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Steen, J., & Trovaglieri, A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
